Indoline-3-carbonitrile hydrochloride
Description
Structure
2D Structure
Properties
Molecular Formula |
C9H9ClN2 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
2,3-dihydro-1H-indole-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C9H8N2.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,7,11H,6H2;1H |
InChI Key |
RCYOWAHEJDGKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)C#N.Cl |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving Indoline 3 Carbonitrile
Reaction Mechanism Elucidation for Nitrile Group Formation
The formation of the nitrile group at the C3 position of the indole (B1671886) or indoline (B122111) ring is a key synthetic transformation. A prevalent method involves the conversion of an aldehyde precursor, such as indole-3-carbaldehyde. One established industrial method involves reacting a carboxaldehyde compound with an acid salt of hydroxylamine (B1172632), like hydroxylamine hydrochloride, in a formic acid solvent. google.com
The mechanism proceeds in two main stages:
Oxime Formation: The indole-3-carbaldehyde first reacts with hydroxylamine to form an intermediate indole-3-aldoxime. This is a standard condensation reaction between a carbonyl group and hydroxylamine.
Dehydration to Nitrile: The crucial step is the dehydration of the aldoxime to yield the nitrile. In the presence of a suitable dehydrating agent or under specific solvent and temperature conditions (such as refluxing in formic acid), the oxime loses a molecule of water to form the carbon-nitrogen triple bond of the nitrile group. google.comyoutube.com
Alternative laboratory and biological methods for nitrile formation exist, including the reaction of aldoximes with reagents like thionyl chloride or the action of nitrile-specifier proteins (NSPs) in biological systems, which can guide the breakdown of indole glucosinolates to form corresponding nitriles like indole-3-acetonitrile. google.comnih.gov
Table 1: Reagents for Dehydration of Amides/Oximes to Nitriles
| Reagent | Description |
|---|---|
| Thionyl Chloride (SOCl₂) | A common reagent for dehydrating primary amides and oximes. youtube.com |
| Phosphorus Pentoxide (P₂O₅) | A strong dehydrating agent used for converting amides to nitriles. youtube.com |
| Phosphorus Oxychloride (POCl₃) | Another effective reagent for the dehydration of amides. youtube.com |
| Formic Acid | Can serve as both a solvent and a catalyst for the dehydration of aldoximes. google.com |
Mechanistic Aspects of Multicomponent Reactions
Indole derivatives, including those related to indoline-3-carbonitrile, are valuable substrates in multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step.
The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, typically involving an active methylene (B1212753) compound and a carbonyl group. In the context of indole chemistry, an aldehyde like indole-3-carbaldehyde can react with an active methylene compound such as malononitrile (B47326) or ethyl cyanoacetate. rsc.orgresearchgate.net
The mechanism, often catalyzed by a base or acid, follows these general steps: mdpi.comsciforum.net
Enolate Formation: A catalyst (e.g., a base like piperidine (B6355638) or an acid like boric acid) facilitates the deprotonation of the active methylene compound to form a stabilized enolate. mdpi.comsciforum.net
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. sciforum.net
Dehydration: This intermediate undergoes dehydration (loss of a water molecule) to yield the α,β-unsaturated product, known as the Knoevenagel adduct. mdpi.comsciforum.net
This adduct, an electron-deficient alkene, is now a prime candidate for a subsequent Michael addition. nih.gov If another nucleophile is present (for instance, a second molecule of the active methylene compound or a different nucleophile), it can attack the β-carbon of the newly formed double bond. mdpi.comnih.gov This tandem Knoevenagel condensation-Michael addition sequence is a powerful tool for building molecular complexity, leading to the synthesis of various heterocyclic systems fused to the indole core. nih.govscispace.com
The indoline-3-carbonitrile scaffold can be synthesized or further functionalized through various cyclization and annulation reactions, often catalyzed by transition metals like palladium or rhodium. nih.govmdpi.comacs.org
Palladium-Catalyzed Cyclization: One-pot syntheses can involve a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. For example, an N-substituted 2-iodoaniline (B362364) can be coupled with a terminal alkyne, followed by cyclization to form the indole ring. mdpi.com Aza-Heck cyclizations, where N-aryl-N-hydroxy carbamates undergo palladium-catalyzed cyclization onto pendant alkenes, provide a general route to indolines. nih.gov
Rhodium-Catalyzed Annulation: Rhodium(I) catalysts can trigger the cyclization of o-alkynyl anilines. The proposed mechanism involves the coordination of the alkyne to the Rh(I) center, followed by a 5-endo cyclization to form an aryl-rhodium intermediate. This intermediate can then react with other components, leading to 2,3-disubstituted indoles. acs.org
Cascade Reactions: More intricate pathways involve cascade reactions. For instance, a cascade annulation/arylthiolation reaction can produce 3-sulfenylindole derivatives. mdpi.com These complex transformations often proceed through multiple steps in a single pot, guided by the catalyst and reaction conditions.
Table 2: Examples of Catalytic Cyclization Reactions for Indole/Indoline Synthesis
| Reaction Type | Catalyst System | Description | Reference(s) |
|---|---|---|---|
| Aza-Heck Cyclization | Palladium Catalyst | Cyclization of N-aryl-N-hydroxy carbamates onto alkenes to form indolines. | nih.gov |
| Sonogashira/Cacchi Cascade | Palladium Catalyst | One-pot reaction of 2-iodoanilines, terminal alkynes, and aryl bromides. | mdpi.com |
| Cyclization/Addition Cascade | Rhodium(I)/BINAP | Cyclization of o-alkynyl anilines followed by intermolecular conjugate addition. | acs.org |
Protonation and Acid-Base Reactivity Profiles of Indole/Indoline Derivatives
The acid-base properties of the indole and indoline nucleus are fundamental to their reactivity. The lone pair of electrons on the nitrogen atom can act as a base, but the aromaticity of the pyrrole (B145914) ring in indole complicates this behavior.
Studies have shown that for indoles unsubstituted on the nitrogen, protonation predominantly occurs not on the nitrogen but at the C3 position. This reaction forms a resonance-stabilized indoleninium ion, temporarily disrupting the aromaticity of the five-membered ring. researchgate.netacs.org This C3 protonation is a key step in many acid-catalyzed electrophilic substitution reactions.
In contrast, substitution of the indole nitrogen with an electron-withdrawing group, such as a benzoyl group, significantly reduces the basicity of the nitrogen and the ring system. researchgate.net For indoline, where the five-membered ring is saturated, the nitrogen atom is more traditionally basic and readily undergoes protonation to form an indolinium salt. The protonation state can dramatically influence the molecule's nucleophilicity and its participation in subsequent reactions. For instance, in acidic media, indoles are known to undergo side reactions like self-condensation. nih.gov
Transition State Analysis in Catalytic Processes
Understanding the transition states in catalytic cycles is key to explaining and predicting reaction outcomes, including stereoselectivity and regioselectivity. For reactions involving indoline derivatives, transition state analysis, often performed using computational methods, provides critical insights.
In rhodium-catalyzed C-H functionalization for the synthesis of C7-substituted indoline biaryl atropisomers, the catalyst's chiral ligand plays a decisive role in controlling the enantioselectivity. nih.gov The transition state model would involve the coordination of the rhodium catalyst to the directing group on the indoline nitrogen, followed by C-H activation at the C7 position. The steric and electronic interactions between the substrate and the chiral ligand in the transition state geometry determine which enantiomer is formed preferentially.
Similarly, in the Bartoli indole synthesis, the steric bulk of an ortho group on the starting nitroarene is crucial for facilitating the key acs.orgacs.org-sigmatropic rearrangement step in the mechanism. wikipedia.org This rearrangement proceeds through a highly organized, cyclic transition state, and its energy barrier is influenced by the steric demands of the substituents.
Computational Approaches to Reaction Mechanism Prediction and Validation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in indole and indoline chemistry. acs.orgnih.gov These methods allow researchers to map potential energy surfaces, identify intermediates, and calculate the energies of transition states.
For example, computational studies on nucleophilic additions to indolynes (aryne derivatives of indole) have shown that distortion energies within the indolyne intermediate control the regioselectivity of the addition. acs.orgnih.gov By calculating the energy required to distort the aryne from its optimal geometry to the geometry of the transition state, a predictive model for regioselectivity can be established.
Furthermore, computational approaches can validate proposed mechanisms for catalytic cycles, such as those in palladium- or cobalt-catalyzed indole syntheses. mdpi.com By modeling the elementary steps—oxidative addition, migratory insertion, reductive elimination—researchers can confirm the most likely reaction pathway and explain observed experimental outcomes, such as regioselectivity and the effect of different ligands or substrates. nih.govrsc.org These computational insights are vital for refining reaction conditions and designing more efficient and selective synthetic methods.
Derivatization and Scaffold Applications of Indoline 3 Carbonitrile
Functionalization of the Indoline (B122111) Ring System
The indoline ring system of indoline-3-carbonitrile presents opportunities for substitution at the nitrogen atom and on the benzene (B151609) ring, allowing for the introduction of various functional groups to modulate the molecule's properties.
The functionalization of the indoline core through halogenation and alkylation is a key strategy for creating diverse derivatives. While direct studies on indoline-3-carbonitrile are not extensively detailed in the reviewed literature, research on related indole (B1671886) and indoline scaffolds provides significant insights into potential synthetic pathways.
Halogenation: The halogenation of indole derivatives is a well-established method for introducing functional handles for further reactions, such as cross-coupling. nih.gov Enzymatic halogenation using FAD-dependent halogenases has emerged as a method for achieving high regioselectivity under mild conditions. nih.govfrontiersin.org For instance, the thermostable RebH variant, 3-LSR, has been used for the bromination of various indole derivatives. nih.govfrontiersin.org Indoles lacking substituents at the C2 and C3 positions are typically brominated at the C3 position, which is the most electrophilic site. nih.govfrontiersin.org In a related compound, indole-5-carbonitrile, bromination occurs at the C3-position. nih.govfrontiersin.org The synthesis of 3-iodo-2-(trifluoromethyl)-1H-indole has also been reported, demonstrating direct iodination of the indole core. mdpi.com These studies suggest that the benzene ring of indoline-3-carbonitrile could be selectively halogenated, providing precursors for further diversification.
Alkylation: The N-alkylation and C-alkylation of indoline and indole scaffolds are fundamental transformations. Iron-catalyzed N-alkylation of indoline derivatives using alcohols has been demonstrated, offering a sustainable alternative to traditional methods using alkyl halides. nih.gov This reaction proceeds via a borrowing-hydrogen methodology, leading to N-alkylated indolines in good yields. nih.gov Subsequent oxidation can then furnish the corresponding N-alkylated indoles. nih.gov
For C-alkylation, the C3-position of the indole nucleus is the most nucleophilic site and is typically favored in alkylation reactions. nih.govchemrxiv.org Nickel-catalyzed C3-alkylation of indoles with a variety of alcohols has been developed, proceeding through a borrowing hydrogen pathway. rsc.org Furthermore, acid-catalyzed C2-alkylation of 3-alkylindoles with unactivated alkenes has been achieved, yielding 2,3-disubstituted indoles. frontiersin.org While the nitrile group at C3 of indoline-3-carbonitrile would block direct C3-alkylation, alkylation at the N1 position or on the aromatic ring remains a viable strategy for derivatization.
Table 1: Examples of Alkylation Reactions on Indole/Indoline Scaffolds
| Scaffold | Reaction Type | Catalyst/Reagent | Position of Functionalization | Yield Range | Reference |
|---|---|---|---|---|---|
| Indoline | N-Alkylation with alcohols | Tricarbonyl(cyclopentadienone) iron complex | N-1 | 31-99% | nih.gov |
| Indole | C3-Alkylation with alcohols | Binuclear nickel complex | C-3 | Not specified | rsc.org |
| N-(Benzoyloxy)indole | N-Alkylation | CuH/DTBM-SEGPHOS | N-1 | Good yields | nih.gov |
| N-(Benzoyloxy)indole | C3-Alkylation | CuH/Ph-BPE | C-3 | Moderate-to-good yields | nih.gov |
| 3-Methylindole | C2-Alkylation with alkenes | HI | C-2 | Moderate to excellent yields | frontiersin.org |
The introduction of hydroxyl groups and other polar functionalities can significantly alter the physicochemical properties of the indoline scaffold. In drug discovery, the strategic placement of hydrogen bond donors and acceptors, such as hydroxyl groups, is crucial for molecular recognition at biological targets. acs.org For example, in the design of ligands for the TrwB protein, hydroxyl groups play a key role in establishing hydrogen bonds within the protein's binding cavity. acs.org
While specific methods for the direct hydroxylation of indoline-3-carbonitrile are not prominent in the surveyed literature, general strategies for introducing polar groups onto aromatic rings can be considered. For instance, the enzymatic bromination of 5-hydroxyindole (B134679) demonstrates the compatibility of a hydroxyl group with ring functionalization. nih.govfrontiersin.org The synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives often starts from substituted isatins, including those with polar groups, which are then incorporated into the final spirocyclic structure. nih.gov These examples indicate that indoline-3-carbonitrile could be derivatized with polar groups, either by starting with a pre-functionalized indoline or by subsequent modification of the aromatic ring.
Transformations of the Nitrile Group
The nitrile group is a versatile functional group that can be transformed into a wide range of other functionalities, making it a valuable synthon in organic chemistry. nih.gov It can be converted into amines, amides, esters, and ketones, providing access to a variety of derivatives. nih.gov
The nitrile functionality in indoline-3-carbonitrile is a key precursor for the synthesis of various nitrogen-containing heterocycles. The development of efficient methods for constructing these heterocycles is of great interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgnih.govnih.gov
The chemistry of 3-cyanoacetyl indoles, which are structurally related to indoline-3-carbonitrile, highlights the utility of the cyano group in multicomponent reactions. For example, a one-pot, four-component reaction involving 3-(1H-indol-3-yl)-3-oxopropanenitrile, aldehydes, 3-acetyl-2H-chromenones, and ammonium (B1175870) acetate (B1210297) yields highly functionalized pyridine-3-carbonitrile (B1148548) derivatives. rsc.org In this transformation, the cyano-activated methylene (B1212753) group participates in a Knoevenagel condensation, initiating a cascade of reactions that culminates in the formation of the pyridine (B92270) ring. rsc.org
Similarly, 3-cyanoacetyl indole can react with benzaldehyde (B42025) and 1H-tetrazole-5-amine in an intramolecular cyclization to produce tetrazolo[1,5-a]pyrimidine-6-carbonitriles. rsc.org The nitrile group is often retained in the final product, offering a site for further modification, but it can also participate directly in cyclization reactions. The reduction of the nitrile group in (indolin-3-yl)acetonitriles to an aminoethyl group has also been reported, creating a new class of stable 2,3-dihydroindoles. nih.gov These examples underscore the potential of the nitrile group in indoline-3-carbonitrile to serve as a linchpin in the assembly of diverse heterocyclic systems.
Indoline-3-carbonitrile as a Core Scaffold for Complex Heterocyclic Synthesis
The indoline framework is a privileged scaffold in medicinal chemistry and natural product synthesis. researchgate.netpolimi.itnih.gov Its three-dimensional structure is a key feature in many biologically active molecules. polimi.it Indoline-3-carbonitrile, by extension, represents a valuable starting point for the synthesis of more elaborate, polycyclic systems.
Spiro-indoline derivatives are a prominent class of compounds that feature a spirocyclic junction at the C3 position of the indoline ring. researchgate.net The synthesis of these complex structures often utilizes precursors such as isatin (B1672199) (indoline-2,3-dione) or its derivatives. helsinki.fiscispace.com These reactions highlight the reactivity of the C3 position and provide a blueprint for how indoline-3-carbonitrile might be employed in similar synthetic strategies.
A common approach involves the reaction of an isatin-derived intermediate, 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile, with various nucleophiles. For example, its reaction with quinoline-2,4-diones in pyridine leads to the formation of spiro[indoline-3,4′-pyrano[3,2-c]quinoline]-3′-carbonitriles in good to excellent yields. helsinki.fiscispace.comresearchgate.net This reaction proceeds via a Michael addition followed by intramolecular cyclization.
Another example is the synthesis of spiro[indoline-3,7,9-pyrrolo[1–c]imidazole]-6,9-carbonitrile derivatives through a three-component reaction of isatin, malononitrile (B47326), and hydantoin (B18101) or thiohydantoin. mdpi.com Furthermore, spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives have been synthesized via the condensation of various substituted isatins with 2-aminonorbornene (B1216617) carboxamides. nih.gov
Table 2: Synthesis of Spiro[indoline] Derivatives from Isatin/Oxindole Precursors
| Spiro Compound Class | Starting Materials | Reaction Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Spiro[indoline-3,4′-pyran]-3′-carbonitriles | Isatin derivatives, Malononitrile, Ethyl acetoacetate | Ethanol (B145695)/Piperidine (B6355638), reflux | Not specified | researchgate.net |
| Spiro[indoline-3,4′-pyrano[3,2-c]quinoline]-3′-carbonitriles | Quinoline-2,4-diones, 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile | Pyridine, reflux | 85-92% | helsinki.fiscispace.com |
| Spiro[indoline-3,7,9-pyrrolo[1–c]imidazole]-6,9-carbonitriles | Isatin, Malononitrile, Hydantoin/Thiohydantoin | Et3N (base) | Good yields | mdpi.com |
| Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones | Substituted isatins, 2-Aminonorbornene carboxamides | Alum or I2, EtOH, reflux | Not specified | nih.gov |
| Spiro[indoline-3,4′-thiopyran]-3,5-dicarbonitriles | Isatin derivatives, Primary amines, Carbon disulfide, Malononitrile | One-pot, five-component reaction | High yields | researchgate.net |
These synthetic routes, while starting from oxidized indoline scaffolds, demonstrate the feasibility of constructing complex spirocyclic systems around the indoline core. The development of analogous reactions starting from indoline-3-carbonitrile could provide access to novel spiro compounds with different substitution patterns and potential biological activities.
Formation of Fused Polycyclic Indoline Systems
The construction of fused polycyclic indoline frameworks is a central theme in medicinal chemistry and natural product synthesis, as these rigid structures often exhibit high selectivity in their interactions with biological targets like enzymes and receptors. nih.gov The indoline scaffold is a common feature in numerous natural compounds, particularly alkaloids, and drug candidates. thieme.de Methodologies for creating these C2,C3-fused indolines have been extensively researched due to their prevalence in bioactive natural products such as minfiensine, vincorine, and communesin F. nih.gov
A primary strategy for synthesizing these complex systems involves the dearomatization of indole precursors through cycloaddition reactions. nih.gov This approach effectively transforms simple, planar aromatic molecules into intricate, stereochemically rich ring systems. For instance, Zn(II)-catalyzed divergent cycloadditions of indoles with 1,2-diaza-1,3-dienes have been developed to produce two distinct types of polycyclic fused indoline scaffolds: tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. nih.govacs.org The reaction pathway, whether a [4+2] or [3+2] cycloaddition, is guided by the substituents on the substrate, demonstrating a switch in reactivity controlled by the starting materials. acs.org
These reactions are valued for their high efficiency, atom economy, and ability to create unique and rigid polycyclic skeletons, including those with challenging bridgehead N,N-aminal quaternary centers. acs.org Other innovative methods include copper-catalyzed dearomative cyclization of indolyl ynamides to yield pentacyclic spiroindolines and cascade reactions involving in situ deprotection and dearomatization to build polycyclic spiro[indoline-3,3'-piperidin]-6'-one scaffolds. researchgate.net
Table 1: Examples of Methodologies for Fused Polycyclic Indoline Synthesis
| Methodology | Key Reactants | Catalyst/Conditions | Resulting Scaffold |
|---|---|---|---|
| Divergent Annulation | Indoles, 1,2-Diaza-1,3-dienes | Zn(II) catalyst | Tetrahydro-1H-pyridazino[3,4-b]indoles, Tetrahydropyrrolo[2,3-b]indoles |
| Dearomative Cyclization | Aryl-substituted indolyl ynamides | Copper catalyst | Pentacyclic spiroindolines |
| Cascade Spirocycloaddition | Indole-alkynamides | Chiral bifunctional thiourea | Polycyclic spiro[indoline-3,3'-piperidin]-6'-ones |
These synthetic strategies highlight the utility of indole derivatives in accessing structurally diverse and complex molecular architectures that are prominent in nature and pharmacology. nih.govthieme.de
Building Blocks for Bioactive Indole/Indoline Alkaloid Analogs
The indole and indoline skeletons are fundamental building blocks in a vast array of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities. nih.govrsc.org Indole alkaloids, which constitute a class of over 4,100 known compounds, are particularly significant, with many demonstrating potent antitumor, antiviral, and antibacterial properties. mdpi.com Consequently, indole derivatives like indoline-3-carbonitrile are highly valued as precursors for the synthesis of analogs of these important natural products. researchgate.net
The indole-3-carbonitrile moiety is a key synthetic reagent used in the preparation of various biologically active molecules. Its applications include the synthesis of inhibitors for enzymes such as glycogen (B147801) synthase kinase 3β (GSK-3β) and inosine (B1671953) monophosphate dehydrogenase (IMPDH), as well as HIV-1 integrase inhibitors. fishersci.ca Furthermore, it serves as a reactant for creating tryptophan dioxygenase inhibitors, which are being explored as potential anticancer immunomodulators. fishersci.ca
Research has demonstrated that even simple indole alkaloid derivatives can serve as building blocks for more complex natural products and possess significant biological activity. For example, six known indole alkaloid derivatives isolated from Bacillus thuringiensis and Bacillus velezensis showed strong antifungal activity against phytopathogenic fungi. nih.gov The versatility of the indole nucleus allows for extensive chemical modification to develop novel therapeutic agents. Derivatives of 1H-indole-3-carboxaldehyde, a related compound, have shown anti-inflammatory, anticancer, antibacterial, and antifungal properties, underscoring the broad potential of this structural class. researchgate.net The development of novel 1H-indole-3-carbonitrile derivatives has recently led to the discovery of potent Tropomyosin receptor kinase (TRK) inhibitors, highlighting the contemporary relevance of this scaffold in drug discovery. nih.gov
Table 2: Bioactive Compound Classes Synthesized from Indole-3-Carbonitrile Precursors
| Compound Class | Target/Application | Reference |
|---|---|---|
| Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors | Therapeutic Target | fishersci.ca |
| Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors | Therapeutic Target | fishersci.ca |
| HIV-1 Integrase Inhibitors | Antiviral | fishersci.ca |
| Tryptophan Dioxygenase Inhibitors | Anticancer Immunomodulation | fishersci.ca |
| Tropomyosin Receptor Kinase (TRK) Inhibitors | Anticancer | nih.gov |
The strategic use of indoline-3-carbonitrile and its close analogs as foundational building blocks continues to fuel the discovery of new drug candidates and bioactive compounds, leveraging the privileged structure of the indole/indoline core. nih.govmdpi.com
Advanced Spectroscopic Characterization of Indoline 3 Carbonitrile Compounds
Infrared (IR) Spectroscopy for Comprehensive Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Indoline-3-carbonitrile hydrochloride is expected to exhibit characteristic absorption bands corresponding to its key structural features: the indoline (B122111) ring system, the nitrile group, and the hydrochloride salt.
The core indoline structure features a secondary amine within a five-membered ring fused to a benzene (B151609) ring. A standard indoline spectrum shows N-H stretching vibrations, aromatic C-H stretches, and aliphatic C-H stretches chemicalbook.com. For the hydrochloride salt, the secondary amine is protonated, giving rise to a secondary ammonium (B1175870) ion (R₂NH₂⁺). This results in the disappearance of the typical N-H stretch (around 3400 cm⁻¹) and the appearance of a very broad and strong absorption band for the N⁺-H stretch, typically found in the 2400-2800 cm⁻¹ region.
The most diagnostic feature for this molecule is the nitrile (C≡N) functional group. The C≡N triple bond stretch gives a sharp and intense absorption peak. For saturated nitriles, this peak appears around 2260-2240 cm⁻¹ spectroscopyonline.com. Its position can be slightly lowered by conjugation. Given the attachment to the indoline ring, the peak for this compound is anticipated in the 2250-2230 cm⁻¹ range libretexts.orgopenstax.org. Other expected absorptions include aromatic C=C stretching in the 1600-1450 cm⁻¹ region and aliphatic C-H stretching just below 3000 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 | Medium |
| Aliphatic C-H (CH₂) | Stretch | 2960-2850 | Medium |
| Secondary Ammonium (N⁺-H) | Stretch | 2800-2400 | Strong, Broad |
| Nitrile (C≡N) | Stretch | 2250-2230 | Sharp, Medium-Strong |
| Aromatic C=C | Stretch | 1600-1450 | Medium-Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.
Proton (¹H) NMR for Precise Structural Assignments
The ¹H NMR spectrum of this compound would confirm the arrangement of protons on the indoline skeleton. Based on the spectrum of unsubstituted indoline, which shows distinct signals for aromatic and aliphatic protons, we can predict the spectrum of the target compound sepscience.com. The electron-withdrawing nitrile group at the C3 position will significantly deshield the proton at this position, causing a downfield shift. Furthermore, the protonation of the nitrogen to form the hydrochloride salt will cause a general downfield shift for all nearby protons, especially the N-H proton and the aliphatic protons on the five-membered ring. The aromatic protons (H4, H5, H6, H7) would appear as a complex multiplet pattern in the aromatic region.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-H | ~10-12 | Broad Singlet | 1H |
| Aromatic (H4, H5, H6, H7) | 7.0-8.0 | Multiplet | 4H |
| H3 (methine) | ~4.5-5.0 | Triplet or Multiplet | 1H |
| H2 (methylene) | ~3.5-4.0 | Multiplet | 2H |
Carbon (¹³C) NMR for Detailed Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a map of the carbon framework. Key signals for this compound would include those from the aromatic ring, the aliphatic carbons of the five-membered ring, and the unique carbon of the nitrile group. The nitrile carbon itself typically resonates in the 115-125 ppm region oregonstate.edupressbooks.pub. The carbons of the indoline skeleton can be predicted by starting with the known values for indoline and applying substituent effects chemicalbook.com. The C3 carbon, being attached to the electron-withdrawing nitrile group, would be shifted downfield. The protonation at the nitrogen atom would also induce a downfield shift on the adjacent carbons, C2 and C7a.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C7a (aromatic quaternary) | ~150-155 |
| C3a (aromatic quaternary) | ~130-135 |
| Aromatic CH (C4, C5, C6, C7) | 110-130 |
| C≡N (nitrile) | 115-125 |
| C2 (aliphatic CH₂) | ~50-55 |
| C3 (aliphatic CH) | ~30-35 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Advanced Ionization Techniques (e.g., APCI-MS, ESI-MS, EI-MS)
The choice of ionization technique is crucial for analyzing a salt like this compound.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are soft ionization techniques ideal for polar and ionic compounds. For this compound, ESI-MS and APCI-MS in positive ion mode are expected to show a prominent peak for the protonated free base, [M+H]⁺. The free base (Indoline-3-carbonitrile, C₉H₈N₂) has a monoisotopic mass of 144.0688 Da. Therefore, the primary ion observed would be at m/z 145.0766. Analysis of salt clusters is also possible with ESI-MS harvardapparatus.comresearchgate.net.
Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation. The molecular ion (M⁺·) at m/z 144 would be observed, though its intensity might be low. The fragmentation pattern would be highly informative. Based on the fragmentation of related indole (B1671886) compounds, characteristic losses would include the loss of a hydrogen radical (H·) to give an [M-1]⁺ peak, and the loss of hydrogen cyanide (HCN) from the nitrile group, leading to a fragment at m/z 117 scirp.orgacs.org. Cleavage of the saturated ring could also occur.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Ion Type | Predicted m/z | Interpretation |
|---|---|---|---|
| ESI / APCI | [M+H]⁺ | 145.0766 | Protonated molecule of the free base |
| EI | M⁺· | 144.0688 | Molecular ion of the free base |
| EI | [M-H]⁺ | 143.0610 | Loss of a hydrogen radical |
| EI | [M-HCN]⁺· | 117.0578 | Loss of hydrogen cyanide |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chromatographic Method Development
HPLC is an essential technique for determining the purity of a compound and for developing analytical methods for quantification. As this compound is a polar and ionizable compound, a reversed-phase HPLC method is most suitable sepscience.comwaters.com.
A standard approach would involve a C18 stationary phase, which separates compounds based on hydrophobicity jordilabs.com. To achieve good peak shape and reproducible retention for an amine salt, the mobile phase should be buffered at an acidic pH. This ensures the analyte remains in its protonated form and suppresses silanol (B1196071) interactions with the column. A gradient elution, starting with a high percentage of aqueous buffer and increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol, would be effective for eluting the compound and any potential impurities. UV detection would be appropriate, with a wavelength likely set between 260-280 nm to capture the absorbance of the aromatic ring.
Table 5: Proposed HPLC Method Parameters for this compound
| Parameter | Proposed Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Column Temperature | 30 °C |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.
In the study of indole (B1671886) derivatives, molecular docking has been a key method to understand their mechanism of action. For instance, novel dipeptide derivatives featuring an indole-3-carboxylic acid moiety were synthesized and evaluated as potential antimicrobial agents. nih.govrsc.org Molecular docking studies of these compounds against DNA gyrase and lanosterol (B1674476) 14-alpha demethylase revealed encouraging binding interactions, suggesting their potential as antibacterial and antifungal agents, respectively. nih.govrsc.org The simulations showed that the indole moiety could effectively interact with key residues in the binding pockets of these enzymes. nih.gov For example, one derivative displayed π-π stacking interactions with an adenine (B156593) nucleotide within the DNA gyrase enzyme. nih.gov
Similarly, indole-based diaza-sulphonamides were evaluated as potential inhibitors of the JAK-3 protein, a significant signaling pathway component in oral cancer. nih.gov Docking analysis showed that these compounds exhibited strong binding affinities, comparable to the clinically used drug Doxorubicin, with binding energies ranging from -8.8 to -9.7 kcal/mol. nih.gov Other studies have successfully used docking to explore the binding modes of indole derivatives as potent HIV-1 attachment inhibitors targeting the gp120 glycoprotein (B1211001) and as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for potential Alzheimer's disease treatment. kci.go.krmdpi.com These studies consistently highlight how the indole scaffold can form crucial hydrogen bonds, hydrophobic interactions, and π-stacking interactions within the target's active site. nih.govmdpi.com
| Indole Derivative Class | Target Protein(s) | Key Findings from Docking | Reference(s) |
| Indole-3-carboxylic acid dipeptides | DNA gyrase, Lanosterol 14-alpha demethylase | Good binding affinity; π-π stacking with DNA nucleotides. | nih.govrsc.org |
| Indole-based diaza-sulphonamides | JAK-3 Protein | Binding energies (-8.8 to -9.7 kcal/mol) comparable to Doxorubicin. | nih.gov |
| Indole-based AHL mimics | LasR protein (Pseudomonas aeruginosa) | Examined potential to inhibit the target QS receptor protein. | nih.gov |
| General Indole Derivatives | HIV-1 gp120 | Elucidated binding patterns to prevent gp120-CD4 interaction. | kci.go.kr |
| Indole-based thiadiazoles | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Identified hydrogen bonds, pi-pi, and pi-sulfur interactions. | mdpi.com |
Rational Design Strategies Facilitated by Computational Approaches
Rational drug design involves the inventive process of finding new medications based on the knowledge of a biological target. Computational chemistry is a cornerstone of this strategy, enabling the design of molecules with specific desired properties.
Computer-aided drug design (CADD) has been pivotal in optimizing indole-based compounds. For example, starting from the natural anticancer agent indole-3-carbinol (B1674136) (I3C), which has limitations due to a poor metabolic profile, a novel class of indole analogs was developed. researchgate.net By using the active components of I3C as a template, computational modeling guided the design of SR13668, a compound with optimized anticancer activity that potently blocks Akt signaling. researchgate.net This demonstrates how computational strategies can overcome the natural limitations of a lead compound.
In another example, an integrated approach combining computational modeling and cryo-electron microscopy (cryo-EM) was used to rationally design stereospecific inhibitors for the amino acid transporter ASCT2, a target in cancer therapy. nih.gov This work provided a framework for the future development of therapeutics that target nutrient transport. nih.gov Similarly, computational studies have been applied to systematically design new quinazoline-based kinase inhibitors, using Lipinski's Rule of 5 to select for molecules with promising drug-like properties before synthesis. sciencepublishinggroup.com These approaches, while not exclusively focused on indoline-3-carbonitrile, establish a clear precedent for how CADD can be applied to design and optimize inhibitors based on a core scaffold, a strategy directly applicable to the development of novel indoline-3-carbonitrile derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Binding Energy Calculations
Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to study the stability of ligand-protein complexes, observe conformational changes, and calculate binding free energies.
For indole derivatives, MD simulations provide a deeper understanding of the dynamic interactions with their biological targets. Following molecular docking, MD simulations are often performed to validate the stability of the predicted binding poses. nih.govrsc.org For instance, simulations of indole-3-carboxylic acid derivatives complexed with DNA gyrase and lanosterol-14-alpha demethylase were used to confirm the stability of the intermolecular interactions and the conformational flexibility of the ligand in the active site. nih.govrsc.org
MD simulations have also been crucial in the rational design of indole-based benzenesulfonamides as inhibitors of carbonic anhydrase IX (CA IX) and XII. nih.gov The simulations confirmed favorable and stable binding interactions within the active sites, supporting their potential for development as selective anticancer agents. nih.gov Furthermore, MD simulations of a small molecule indole derivative have been used to analyze its conformational changes, minimizing its structure for further docking studies. youtube.com These studies illustrate the essential role of MD in refining docking results, confirming the stability of ligand-receptor complexes, and providing insights into the dynamic nature of these interactions, which are critical for calculating accurate binding energies.
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide insights into molecular structure, vibrational frequencies, and reactivity descriptors like ionization potential and electrophilicity, which are fundamental to understanding a molecule's behavior.
For indole and its derivatives, DFT has been widely applied. Studies have used DFT methods (such as B3LYP) to calculate equilibrium geometries, harmonic force fields, and vibrational frequencies, showing good agreement with experimental data. researchgate.net Such analyses are crucial for the structural elucidation of newly synthesized compounds. researchgate.net Quantum chemical methods have also been employed to perform a comprehensive vibrational and spectroscopic analysis of hydrogen-bonded complexes between indole and various ketones, which is important for understanding intermolecular interactions. nih.gov
Furthermore, DFT calculations have been used to investigate the molecular and electronic properties of novel indole derivatives. semanticscholar.orgresearchgate.net For example, a combined experimental and theoretical study on (E)-N′-((1H-Indol-3-yl)methylene)-4-bromobenzohydrazide used DFT to optimize the molecular geometry and analyze intermolecular interactions through Hirshfeld surface analysis. researchgate.net Reactivity descriptors derived from these calculations, such as the energies of frontier molecular orbitals (HOMO and LUMO), help in predicting the reactive sites of the molecule. semanticscholar.org This information is invaluable for understanding the reactivity of the indoline-3-carbonitrile scaffold and for predicting how it might interact with biological nucleophiles or electrophiles.
| Method/Basis Set | Application to Indole Derivatives | Key Findings | Reference(s) |
| DFT (B3LYP, BLYP, etc.) | Calculation of equilibrium geometries and vibrational frequencies of indole. | BLYP/6-31G** force field provided good agreement with experimental frequencies. | researchgate.net |
| DFT & FTIR Spectroscopy | Analysis of hydrogen-bonded complexes between indole and ketones. | Quantified binding affinities and influence of steric/electronic effects. | nih.gov |
| DFT (B3LYP/6-311++G(d,p)) | Optimization of molecular geometry and Hirshfeld surface analysis. | Confirmed molecular structure and identified key intermolecular contacts. | researchgate.net |
| DFT | Investigation of molecular properties and reactivity of isoindoline-1,3-diones. | Elucidated electronic properties and reactivity of potential antimycobacterial agents. | semanticscholar.org |
Theoretical Studies on Reaction Selectivity and Pathway Energetics
Computational chemistry plays a significant role in understanding the mechanisms of chemical reactions, including the prediction of reaction selectivity and the energetics of different reaction pathways. This is particularly relevant for the synthesis of complex heterocyclic molecules like substituted indoles.
Theoretical studies have been conducted to explore the mechanisms of various indole syntheses. For example, DFT computations were used to study the Cu+-catalyzed cyclization of N-aryl-enaminones to form indoles. nih.gov The study elucidated the role of the catalyst in deprotonating the substrate and identified the rate-determining step, providing insights that could be used to optimize reaction conditions. nih.gov Another computational study investigated the origins of regioselectivity in nucleophilic additions to indolynes, revealing that distortion energies, rather than electronic effects, control the selectivity. nih.gov This understanding led to the design of a substituted indolyne with enhanced regioselectivity. nih.gov
The energetics of the Fischer indole synthesis, a classic method for preparing indoles, has also been the subject of mechanistic studies. acs.orgresearchgate.net Furthermore, DFT calculations have been used to investigate the pathways of unimolecular isomerizations of indole, successfully calculating reaction paths and activation energies that were consistent with experimental findings for some isomers. acs.org These theoretical investigations into reaction mechanisms are critical for developing efficient and selective synthetic routes to novel and highly functionalized indole derivatives, including those based on the indoline-3-carbonitrile framework. nih.gov
Biological Activity and Mechanistic Insights of Indoline 3 Carbonitrile Derivatives in Vitro Focus
Antineoplastic and Anticancer Potentials.
The anticancer effects of indoline-3-carbonitrile and its related indole (B1671886) derivatives are multifaceted, involving the induction of programmed cell death, interruption of the cell division cycle, and modulation of key signaling cascades that are often dysregulated in cancer.
A primary mechanism through which indole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptotic pathways in various cancer cell lines. For instance, Indole-3-carbinol (B1674136) (I3C) has been observed to increase the expression of reactive oxygen species (ROS) and activate apoptosis-related signals in H1299 lung cancer cells. nih.gov This involves the enhancement of pro-apoptotic proteins like FOXO3, Bim, and Bax, alongside the blockage of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.gov
Similarly, the synthetic indolylquinoline derivative, 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methylquinoline (EMMQ), has been shown to inhibit the growth of human non-small cell lung cancer (NSCLC) cells by inducing apoptotic cell death. nih.govresearchgate.net The mechanism involves the interruption of the mitochondrial membrane potential and DNA damage. nih.govresearchgate.net Furthermore, a series of novel indolone derivatives have demonstrated the ability to upregulate the expression of p53, a key tumor suppressor protein that can initiate apoptosis. mdpi.com Other studies have highlighted that certain indole alkaloids can induce apoptosis in human myelomonocytic lymphoma cells by inhibiting Bcl-2 and Bcl-xL and elevating Bax protein levels. nih.gov
Table 1: Selected Indoline-3-carbonitrile Derivatives and Their Pro-Apoptotic Effects
| Compound/Derivative | Cancer Cell Line | Key Apoptotic Mechanisms |
|---|---|---|
| Indole-3-carbinol (I3C) | H1299 (Lung) | Increased ROS, activation of FOXO3/Bim/Bax, inhibition of Bcl-2/Bcl-xL nih.gov |
| 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methylquinoline (EMMQ) | Non-small cell lung cancer (NSCLC) | Mitochondrial membrane potential disruption, DNA damage nih.govresearchgate.net |
| Indole Alkaloids | U937 (Human myelomonocytic lymphoma) | Inhibition of Bcl-2 and Bcl-xL, elevation of Bax protein levels nih.gov |
| Novel Indolone Derivatives | HCT116, MCF7, A549 | Upregulation of p53 expression mdpi.com |
In addition to inducing apoptosis, indoline-3-carbonitrile derivatives can halt the proliferation of cancer cells by causing cell cycle arrest. Indole-3-carbinol (I3C) has been shown to induce a G1 cell cycle arrest in human breast cancer cells. nih.gov This effect is associated with the selective abolition of cyclin-dependent kinase 6 (CDK6) expression. nih.gov I3C has also been found to induce G1 arrest in the THP-1 acute myeloid leukemia (AML) cell line, which is linked to the overexpression of G1-acting cell cycle genes (P21, P27, and P53) and the downregulation of CDK2. nih.gov
Furthermore, in hepatocellular carcinoma HepG2 cells, I3C induces both G1 and G2 cell cycle arrest. mbl.or.kr The G1 arrest is attributed to the reduced expression of Cdk4, Cdk6, and cyclin D, while the G2/M phase arrest is linked to decreased levels of Cdc2 and cyclin B1. mbl.or.kr Novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles have also been reported to arrest the cell cycle and induce apoptosis by inhibiting CDK2. tandfonline.com
Table 2: Cell Cycle Arrest Mechanisms of Indole Derivatives
| Compound/Derivative | Cancer Cell Line | Cell Cycle Phase Arrested | Key Molecular Events |
|---|---|---|---|
| Indole-3-carbinol (I3C) | MCF7 (Breast) | G1 | Downregulation of CDK6 nih.gov |
| Indole-3-carbinol (I3C) | THP-1 (AML) | G1 | Upregulation of P21, P27, P53; Downregulation of CDK2 nih.gov |
| Indole-3-carbinol (I3C) | HepG2 (Hepatocellular Carcinoma) | G1 and G2 | Downregulation of Cdk4, Cdk6, cyclin D, Cdc2, and cyclin B1 mbl.or.kr |
| [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles | T-47D (Breast) | Not specified | Inhibition of CDK2 tandfonline.com |
Indoline-3-carbonitrile derivatives can interfere with various signaling pathways that are critical for cancer cell growth and survival. A significant number of these compounds function as kinase inhibitors. nih.gov Kinases are pivotal regulators in tumorigenesis, and their inhibition is a key strategy in cancer therapy. nih.govresearchgate.net Indole derivatives have been found to target multiple kinases, including PIM, CDK, TK, AKT, SRC, PI3K, PKD, and GSK, thereby inhibiting cell proliferation. researchgate.net
Studies have shown that Indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (DIM), can deregulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR pathway. nih.gov This pathway is often overactive in cancer and plays a crucial role in cell growth, proliferation, and survival. The modulation of this pathway by indole compounds can also affect downstream transcription factors like NF-κB, which is involved in invasion and angiogenesis. nih.gov
Specific molecular targets of indoline-3-carbonitrile derivatives have been identified, providing a clearer understanding of their mechanisms of action. For example, a series of indole-3-carbonitriles have been designed and evaluated as inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a potential drug target in neurodegenerative diseases and certain cancers. nih.govnih.gov
Another critical target is the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. Small-molecule inhibitors that disrupt this interaction can reactivate p53 function, leading to cell cycle arrest and apoptosis. mdpi.com Several novel spiro-oxindoline-based pyrazolo[3,4-b]pyridines, which incorporate an indoline (B122111) scaffold, have shown very promising activity by inhibiting the p53-MDM2 protein-protein interaction. ekb.eg One of the most potent compounds in a study increased the levels of p53 and its downstream target p21 in a leukemia cell line. ekb.eg
Antiviral Properties and Mechanistic Characterization.
Indole derivatives have also demonstrated significant potential as antiviral agents. For instance, 3-indoleacetonitrile has shown a profound inhibitory effect on the replication of a broad spectrum of influenza A viruses in cultured cells. nih.govnih.gov
In the context of the SARS-CoV-2 virus, a dihydrochloride of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative exhibited a reliable dose-dependent antiviral activity in vitro, completely suppressing the replication of the virus at a concentration of 52.0 μM. actanaturae.ru The selectivity index (SI) for this compound was calculated to be 78.6, indicating a favorable profile for potential antiviral drug development. actanaturae.ru Other indole derivatives have also been investigated for their anti-HIV and anti-HCV activities. frontiersin.org
Antimicrobial and Antifungal Activities.
The therapeutic utility of indoline-3-carbonitrile derivatives extends to combating microbial and fungal infections. A study on 3-alkylidene-2-indolone derivatives revealed that many of these compounds exhibited moderate to high antibacterial or antifungal activities. nih.gov Notably, some derivatives demonstrated high antibacterial activity with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against several strains of Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
In the realm of antifungal research, novel indole and indoline derivatives have been designed and shown to exhibit good antifungal effects against Candida albicans, including azole-resistant strains. nih.gov Mechanistic studies have indicated that some of these compounds can inhibit biofilm formation and hyphal growth of C. albicans through the Ras-cAMP-PKA signaling pathway. nih.gov Other research has also highlighted the antifungal properties of various indole derivatives against plant pathogenic fungi. researchgate.net
Table 3: Antimicrobial and Antifungal Activity of Selected Indole Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Findings |
|---|---|---|
| 3-Alkylidene-2-indolone derivatives | Staphylococcus aureus (including MRSA) | MIC of 0.5 μg/mL for the most active compounds nih.gov |
| Novel indole and indoline derivatives | Candida albicans (including azole-resistant strains) | Inhibition of biofilm formation and hyphal growth via Ras-cAMP-PKA pathway nih.gov |
| Spiroindole compounds | Plant pathogenic fungi (e.g., S. sclerotiorum, Rhizoctonia cereadis) | Good inhibitory effects researchgate.net |
Immunomodulatory Effects and Pathway Elucidation.
Certain derivatives of indoline have demonstrated notable immunomodulatory activities in in vitro settings. Studies on indoline carbamates, for instance, have revealed their capacity to inhibit the production of pro-inflammatory mediators in murine macrophages. Specifically, compounds such as AN917 and AN680 have been shown to decrease Tumor Necrosis Factor-alpha (TNF-α) protein levels in macrophages stimulated with lipopolysaccharide (LPS) nih.gov.
The mechanism underlying these anti-inflammatory effects involves the modulation of key signaling pathways. Research indicates that these indoline derivatives act via the p38 Mitogen-Activated Protein Kinase (MAPK), Activator Protein-1 (AP-1), and Nuclear Factor-kappa B (NF-κB) cascades nih.gov. The reduction in pro-inflammatory cytokines by some indoline compounds has been associated with a decrease in the phosphorylation of p38 and an increase in the degradation of IκBα, which is an inhibitor of NF-κB nih.gov. By inhibiting the phosphorylation of p38 MAPK and the degradation of IκBα, these compounds effectively suppress the activation of AP-1 and NF-κB, which are critical transcription factors for the expression of pro-inflammatory genes nih.gov.
Furthermore, an indirect activation of the α-7 nicotinic acetylcholine receptor (α-7nAChR) has been implicated in the anti-inflammatory effects of certain indoline carbamates. This is thought to occur through the inhibition of acetylcholinesterase (AChE), which leads to an accumulation of acetylcholine and subsequent activation of the α-7nAChR, a key component of the cholinergic anti-inflammatory pathway nih.gov. In addition to TNF-α, these derivatives have also been found to reduce the levels of other pro-inflammatory molecules like nitric oxide (NO) and Interleukin-6 (IL-6) in LPS-activated macrophages nih.gov.
Enzyme Inhibition Studies (e.g., Specific Kinases and Other Biochemical Targets).
Derivatives of the indoline and indole core structure have been investigated for their inhibitory activity against a wide range of enzymes. These studies have identified several compounds with the potential to modulate the activity of enzymes implicated in various diseases.
For example, certain 4,6-substituted thieno[3,2-d]pyrimidine derivatives containing an indoline moiety have been designed and evaluated as inhibitors of Bruton's tyrosine kinase (BTK) researchgate.net. BTK is a crucial enzyme in B-cell receptor and Fc receptor signaling pathways, and its inhibition is a therapeutic strategy for inflammatory and autoimmune diseases researchgate.net.
In the context of cancer, indole derivatives have been identified as inhibitors of several key enzymes. These include tubulin, with compounds like vincristine (B1662923) and vinblastine (B1199706) being well-known for their microtubule-destabilizing effects mdpi.com. Other targets include the Epidermal Growth Factor Receptor (EGFR), myeloid cell leukemia-1 (Mcl-1), and Pim kinase mdpi.com. Furthermore, some indole derivatives of ursolic acid have shown promise as inhibitors of DNA topoisomerase II mdpi.com.
The inhibitory potential of indole and its derivatives extends to other enzyme classes as well. For instance, a series of 3-substituted indolizine-1-carbonitrile (B3051405) derivatives have demonstrated activity against MPtpA/MPtpB phosphatases, which are involved in infectious diseases nih.gov. Additionally, certain indole-pyridine carbonitrile derivatives have exhibited potent inhibitory activities against α-glucosidase and α-amylase, enzymes relevant to the management of diabetes mellitus nih.gov.
The table below summarizes the in vitro enzyme inhibitory activities of various indoline and indole derivatives.
| Compound Class | Target Enzyme | Biological Context |
| Indoline-substituted thieno[3,2-d]pyrimidines | Bruton's tyrosine kinase (BTK) | Inflammation, Autoimmune diseases |
| Indole-chalcone derivatives | Tubulin polymerization | Cancer |
| Indole derivatives | Epidermal Growth Factor Receptor (EGFR) | Cancer |
| Indole derivatives | Myeloid cell leukemia-1 (Mcl-1) | Cancer |
| Indole derivatives | Pim kinase | Cancer |
| Indole derivatives of ursolic acid | DNA topoisomerase II | Cancer |
| 3-substituted indolizine-1-carbonitriles | MPtpA/MPtpB phosphatases | Infectious diseases |
| Indole-pyridine carbonitriles | α-glucosidase | Diabetes mellitus |
| Indole-pyridine carbonitriles | α-amylase | Diabetes mellitus |
| Indoline carbamates | Acetylcholinesterase (AChE) | Inflammation |
Catalytic and Material Science Applications
Role in Heterogeneous and Homogeneous Catalysis (e.g., as Ligands or Activators)
While the broader class of indole (B1671886) derivatives has been investigated in the context of catalysis, specific documented applications of Indoline-3-carbonitrile hydrochloride as a ligand or activator in either heterogeneous or homogeneous catalysis are not extensively reported in the current scientific literature. The related but structurally distinct indole-based compounds have been explored as carbonic anhydrase activators and in catalyst-controlled C-H functionalization. nih.govnih.gov For instance, certain indole derivatives can act as precursors for synthetically important intermediates, and iron-catalyzed systems have been used for selective nitro reduction in molecules containing an indole motif. rsc.org However, direct evidence of this compound participating as a primary ligand or activator in catalytic cycles remains limited. Further research is required to fully elucidate the potential catalytic activities of this specific compound.
Applications in Corrosion Inhibition
Derivatives of indoline-3-carbonitrile have demonstrated significant promise as effective corrosion inhibitors, particularly for mild steel in acidic environments.
Recent studies have highlighted the efficacy of spiro-indoline carbonitrile derivatives as a novel class of green corrosion inhibitors. researchgate.net Specifically, two spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, SIPP-1 and SIPP-2, have been synthesized and evaluated for their ability to protect mild steel in a 1 M hydrochloric acid solution. researchgate.net
Potentiodynamic polarization studies have revealed that these spiro-indoline carbonitrile derivatives function as mixed-type inhibitors with a predominant cathodic effect. researchgate.net This indicates that they suppress both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction, though their primary action is on the latter.
The following table summarizes the inhibition efficiency of the spiro-indoline carbonitrile derivatives at an optimal concentration.
| Compound | Optimal Concentration (ppm) | Inhibition Efficiency (%) |
| SIPP-1 | 200 | 95.65 |
| SIPP-2 | 200 | 96.95 |
Data sourced from Gupta et al., 2018. researchgate.net
The effectiveness of spiro-indoline carbonitrile derivatives as corrosion inhibitors is intrinsically linked to their adsorption characteristics on the metallic surface. researchgate.net The adsorption of these inhibitors on the mild steel surface has been found to obey the Langmuir adsorption isotherm. researchgate.net This model suggests the formation of a monolayer of the inhibitor molecules on the metal surface, where there are no interactions between the adsorbed species. researchgate.netcore.ac.uk
The mechanism of adsorption involves both physisorption and chemisorption. Physisorption occurs due to the electrostatic interaction between the charged metal surface and the protonated inhibitor molecules. Chemisorption, on the other hand, involves the sharing of electrons between the d-orbitals of the iron atoms and the lone pairs of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings and the carbon-nitrogen triple bond of the inhibitor molecules. nih.govresearchgate.net
Surface analysis techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM) have visually confirmed the formation of a protective film of the inhibitor on the mild steel surface. researchgate.netresearchgate.net In the presence of the inhibitor, the steel surface appears smoother and less damaged compared to the uninhibited surface, which shows significant corrosion. researchgate.net
The adsorption process is spontaneous, as indicated by the negative values of the Gibbs free energy of adsorption (ΔG°ads). The magnitude of ΔG°ads provides insight into the nature of the adsorption; values around -20 kJ/mol are indicative of physisorption, while values of -40 kJ/mol or higher suggest chemisorption. For the spiro-indoline carbonitrile derivatives, the calculated ΔG°ads values suggest a mixed-mode adsorption. researchgate.net
Future Research Directions and Emerging Challenges
Development of Novel and Sustainable Synthetic Routes for Indoline-3-carbonitrile Derivatives
The synthesis of indoline (B122111) derivatives has traditionally relied on multi-step procedures. However, current research is intensely focused on creating novel, efficient, and sustainable synthetic pathways. A significant trend is the development of multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures from simple precursors in a single step, thereby increasing efficiency and reducing waste. rsc.orgrsc.org For instance, one-pot, four-component condensation reactions have been successfully employed to produce diversely functionalized pyridine-3-carbonitrile (B1148548) derivatives containing indole (B1671886) moieties in high yields. nih.gov
Palladium-catalyzed reactions have also emerged as a powerful tool for synthesizing indoles and indolines through C-H bond activation. nih.gov These methods offer an elegant way to form C-C or C-N bonds directly from simple precursors, often under mild conditions. nih.govresearchgate.net Strategies like the Catellani-type reaction, which involves palladium/norbornene cooperative catalysis, enable the difunctionalization of aryl halides to construct the indoline core. nih.gov
The principles of sustainable and green chemistry are increasingly being integrated into these synthetic strategies. rsc.org Research highlights methods that utilize environmentally benign solvents like ethanol (B145695) or water, and employ catalysts such as L-proline or recyclable ionic liquids to minimize environmental impact. rsc.orgnih.govdocumentsdelivered.com
Table 1: Comparison of Modern Synthetic Routes to Indoline Derivatives
| Synthetic Strategy | Key Features | Catalysts/Reagents | Conditions | Typical Yields | Reference |
|---|---|---|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy; single-pot synthesis of complex molecules. | L-proline, Triethylamine (B128534), Ammonium (B1175870) acetate (B1210297) | Room temperature to reflux | 70-94% | rsc.orgnih.gov |
| Palladium-Catalyzed C-H Activation | Direct functionalization of inert C-H bonds; high regioselectivity. | Pd(OAc)₂, PdCl₂, Chiral Rhodium Complexes | Mild to moderate | Up to 92% | researchgate.netnih.govorganic-chemistry.org |
| Domino Reactions | Formation of multiple bonds in a single cascade sequence. | Pyridine (B92270), Et₃N | Varies | Good to excellent | researchgate.net |
| Green Synthesis | Use of eco-friendly solvents and catalysts. | L-proline, Wet cyanuric chloride, Ionic liquids | Solvent-free or in EtOH/Water | 70-88% | rsc.orgnih.govdocumentsdelivered.com |
Exploration of Undiscovered Reactivity Profiles and Green Chemistry Approaches
Beyond developing new synthetic routes, there is a significant effort to explore the fundamental reactivity of the indoline-3-carbonitrile scaffold. The π-electron system of the indole core and the reactivity of the cyano group offer opportunities for novel chemical transformations. rsc.org Researchers are investigating domino reactions that proceed through complex 'Michael/retro-Michael/nitrile addition/heterocyclization' cascades to create unique heteroannulated pyranoquinoline derivatives from carbonitrile precursors. researchgate.net
Green chemistry principles are central to this exploration. The goal is to design reactions that are not only novel but also inherently safer and more efficient. This includes the use of water as a solvent, which is crucial for developing environmentally friendly processes for synthesizing spiro[indoline] derivatives. documentsdelivered.com Another green approach involves the use of ultrasound irradiation in tandem with catalysts like triethylamine to drive reactions, such as the 1,3-dipolar cycloaddition for creating indolizine-1-carbonitrile (B3051405) derivatives, at room temperature. nih.gov The dehydrogenation of indoline to indole, a key transformation, is also being optimized using metal-free catalysts and oxidant-free conditions to improve the sustainability of the process. researchgate.net
Advanced Derivatization Strategies for Enhanced Biological Specificity and Potency
A primary driver for synthesizing indoline-3-carbonitrile derivatives is their potential application in medicinal chemistry. mdpi.comresearchgate.net Advanced derivatization strategies are focused on modifying the core structure to enhance biological specificity and potency. By systematically altering substituents on the indoline ring, researchers can fine-tune the compound's interaction with biological targets. researchgate.netnih.gov
Structure-activity relationship (SAR) studies are crucial in this endeavor. mdpi.com For example, research has shown that introducing specific halogen groups (F, Cl, Br) at certain positions of the indole scaffold can significantly affect cytotoxicity in cancer cell lines. mdpi.com Similarly, the addition of chains carrying amino, ester, or amide groups at the N1 position of the indoline has been shown to yield derivatives with potent antioxidant and anti-inflammatory activities, sometimes at concentrations as low as 1 pM. researchgate.net The synthesis of spiro[indoline] derivatives has also been a fruitful strategy, leading to compounds with significant antimicrobial and antioxidant effects. nih.gov These studies aim to create a clear map between chemical structure and biological function, guiding the design of next-generation therapeutic agents. nih.gov
Table 2: Structure-Activity Relationship (SAR) Insights for Indoline Derivatives
| Target Activity | Structural Modification | Effect on Potency/Specificity | Reference |
|---|---|---|---|
| Anticancer | Halogen (F, Cl, Br) at position 5 or 7 of the indole ring. | Influences cytotoxicity. | mdpi.com |
| Anticancer | Introduction of an aryl group at position 3 or 5. | Favorable for Tyrosine Kinase (TK) inhibition. | mdpi.com |
| Antioxidant/Anti-inflammatory | Chains with amino, ester, or amide groups at N1 position. | Potent activity, sometimes 100-fold greater than unsubstituted indoline. | researchgate.net |
| Antimicrobial | Creation of spiro[indoline-3,4'- nih.govresearchgate.netdithiine] structures. | Acceptable antibacterial and antifungal effects. | nih.gov |
| α1A-Adrenoceptor Antagonist | Specific substitutions leading to (R)-enantiomers. | High potency and selectivity for potential BPH treatment. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Indoline-Based Drug Discovery
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. mednexus.orgnih.gov For indoline-based compounds, these technologies offer a pathway to navigate the vast chemical space of possible derivatives more efficiently. AI and ML algorithms can analyze large datasets to predict the biological activities and physicochemical properties of novel molecules before they are synthesized, saving significant time and resources. mdpi.comjddtonline.info
Key applications of AI/ML in this field include Quantitative Structure-Activity Relationship (QSAR) modeling, virtual screening, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. nih.govmdpi.com For example, deep learning models have shown superior predictive power compared to traditional methods for evaluating the ADMET profiles of drug candidates. nih.gov By developing in silico models based on existing data, researchers can screen millions of virtual indoline derivatives to identify those with the highest probability of being potent and selective inhibitors for specific protein targets, such as kinases or receptors. mednexus.orgresearchgate.net This computational-first approach helps to prioritize synthetic efforts on the most promising candidates, thereby accelerating the entire drug discovery pipeline. ijirt.org
Table 3: Applications of AI/ML in the Indoline Derivative Drug Discovery Pipeline
| Discovery Stage | AI/ML Application | Specific Technique/Model | Potential Impact | Reference |
|---|---|---|---|---|
| Target Identification | Protein Structure Prediction | Deep Learning (DL), Artificial Neural Networks (ANNs) | Predicts 3D structure of target proteins for structure-based drug design. | nih.gov |
| Hit Identification | Virtual Screening | Machine Learning (ML), Adversarial Auto-encoders | Screens vast libraries of virtual compounds to identify potential hits. | mednexus.org |
| Lead Optimization | QSAR & Property Prediction | Deep Neural Networks (DNN), Random Forest (RF) | Predicts bioactivity and optimizes ADMET properties in silico. | nih.govmdpi.com |
| De Novo Design | Generative Models | Recurrent Neural Networks (RNNs) | Designs novel molecules with desired target-specific properties. | mednexus.org |
Expanding Applications in Advanced Materials Science and Catalytic Processes
While much of the focus on indoline derivatives is biological, their unique structural and electronic properties make them attractive candidates for applications in materials science and catalysis. The indoline framework is a core unit in many chiral ligands and bioactive compounds, highlighting its value in asymmetric catalysis. nih.gov Research into chiral Rhodium complexes for C-H functionalization demonstrates the potential for creating highly enantioselective catalysts based on indoline scaffolds. nih.gov
The development of novel catalysts is an active area of research. For instance, magnetic nanoparticles functionalized with spiro[indoline-3,4'- nih.govresearchgate.netdithiine] have been synthesized and used as efficient and recyclable catalysts for producing other indoline derivatives. nih.gov This points to the dual role of these compounds as both synthetic targets and tools. Furthermore, the inherent properties of indoline-containing compounds are being explored for the creation of organic functional materials. researchgate.net The ability to tune the electronic properties of the indoline ring through substitution opens up possibilities for their use in organic electronics, sensors, or other advanced material applications.
Q & A
Q. What are the validated analytical methods for quantifying Indoline-3-carbonitrile hydrochloride in complex matrices?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely validated method for quantifying structurally related compounds. Key parameters include:
- Mobile phase optimization : Use a gradient of acetonitrile and phosphate buffer (pH 3.0) to achieve baseline separation .
- Detection wavelength : UV detection at 210–230 nm is recommended for nitrile-containing heterocycles.
- Accuracy and precision : Validate using spiked recovery experiments (e.g., 95–105% recovery for related hydrochlorides) .
Q. How can researchers safely handle and store this compound in laboratory settings?
- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the nitrile group .
- Handling : Use explosion-proof equipment and anti-static tools to mitigate risks associated with reactive nitriles .
- Safety protocols : Refer to GHS-compliant guidelines for indoline derivatives, including PPE (gloves, goggles) and emergency procedures for spills .
Q. What synthetic routes are available for this compound, and how can yield be optimized?
- Stepwise synthesis : Start with indole-3-carboxaldehyde (CAS 487-89-8) via reductive cyclization and subsequent nitrile functionalization .
- Catalytic optimization : Use palladium catalysts for cyanation reactions, achieving yields >80% under anhydrous conditions .
- Cost-effective strategies : Substitute expensive reagents with dimethylamine-HCl for amination steps, as demonstrated for dapoxetine hydrochloride .
Advanced Research Questions
Q. How do reaction mechanisms differ between direct and indirect cyanation pathways for indoline derivatives?
- Direct cyanation : Involves nucleophilic substitution at the indoline C3 position using KCN/CuCN, with regioselectivity controlled by steric effects .
- Indirect pathways : Utilize intermediates like indole-3-carboxaldehyde (CAS 487-89-8), where nitrile groups are introduced via oxidation-reduction cascades .
- Mechanistic validation : Use DFT calculations to map energy barriers for competing pathways .
Q. What strategies resolve contradictions in spectral data (e.g., FTIR vs. NMR) for structural confirmation?
- FTIR interpretation : Confirm the nitrile stretch at ~2200 cm⁻¹ and compare with reference spectra for clindamycin hydrochloride analogs .
- NMR validation : Use 2D NMR (e.g., HSQC) to distinguish between indoline ring protons and nitrile-related artifacts .
- Contradiction analysis : Cross-validate with high-resolution mass spectrometry (HRMS) to resolve ambiguous peaks .
Q. How does this compound interact with biological targets, and what assays validate these interactions?
- Target identification : Screen against kinase or GPCR libraries using SPR (surface plasmon resonance) .
- Binding assays : Use fluorescent probes (e.g., ANS displacement) to quantify affinity for hydrophobic binding pockets .
- Toxicity profiling : Assess mitochondrial membrane potential disruption in HepG2 cells via JC-1 staining .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 10), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .
- Thermal stability : Use TGA-DSC to identify decomposition temperatures (>200°C for related hydrochlorides) .
- Hydrolysis kinetics : Quantify nitrile-to-amide conversion rates using LC-MS/MS .
Data-Driven Research Challenges
Q. How can researchers address gaps in ecological toxicity data for this compound?
- Predictive modeling : Apply QSAR models to estimate LC50 for aquatic organisms .
- Experimental testing : Use Daphnia magna acute toxicity assays (OECD 202) if preliminary modeling suggests risks .
Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?
Q. How do structural modifications at the indoline C3 position affect pharmacological activity?
- SAR studies : Compare nitrile, carboxyl, and methyl ester derivatives (e.g., indole-5-carboxylic acid, CAS 1670-81-1) in cellular assays .
- Computational docking : Map interactions with target proteins (e.g., COX-2) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
